6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one
Description
6,7-Difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a fluorinated quinolinone derivative with a 3-methylphenyl sulfonyl substituent. Its molecular formula is C₁₅H₉F₂NO₃S, and its molecular weight is 321.30 g/mol . The 6,7-difluoro substitution pattern is shared among several bioactive quinolinones, suggesting a role in modulating electronic properties and target interactions.
Properties
IUPAC Name |
6,7-difluoro-3-(3-methylphenyl)sulfonyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO3S/c1-9-3-2-4-10(5-9)23(21,22)15-8-19-14-7-13(18)12(17)6-11(14)16(15)20/h2-8H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFZEEMWWVYFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-difluoroaniline with 3-methylbenzenesulfonyl chloride under basic conditions to form the corresponding sulfonamide. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride (POCl3), to yield the quinolin-4(1H)-one core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The difluoro and sulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
6,7-Difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared with structurally related quinolinones, focusing on substituent effects, molecular properties, and inferred biological relevance.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Sulfonyl Group Variations :
- The 3-methylphenyl sulfonyl group in the target compound introduces steric bulk and moderate lipophilicity compared to the unsubstituted phenyl sulfonyl derivative .
- Para-methylphenyl sulfonyl (CAS 899348-48-2) may exhibit improved solubility due to symmetrical substitution, whereas the meta-methyl isomer (target compound) could influence binding pocket interactions .
- N1-Alkylation: The 1-butyl derivative () has a higher molecular weight (377.41 vs.
- Fluorine Substitution : The 6,7-difluoro motif is conserved across analogues, suggesting its role in electronic modulation or metabolic stability .
Biological Activity
6,7-Difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Its unique structural features, including a quinoline core with difluoromethyl and sulfonyl groups, suggest potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C23H17F2NO3S
- Molecular Weight : 425.45 g/mol
The compound's structure contributes to its chemical reactivity and biological interactions. The fluorinated quinoline moiety enhances lipophilicity, while the sulfonyl group is known for its ability to form strong interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, related quinoline derivatives have demonstrated significant antiproliferative effects against breast, colon, and lung cancer cell lines .
- Case Study : A study evaluated the antiproliferative activity of synthesized quinoline derivatives against multiple cancer cell lines, revealing that certain modifications led to enhanced efficacy .
-
Antimicrobial Properties :
- The sulfonyl group is often associated with antimicrobial activity. Preliminary studies suggest that this compound may exhibit similar properties, although specific data on its antimicrobial efficacy are still under investigation.
-
Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes or receptors involved in various signaling pathways. Mechanistic studies are ongoing to elucidate these interactions.
The precise mechanism of action for this compound is not fully characterized but may involve:
- Inhibition of Receptors/Enzymes : The compound is believed to interact with specific molecular targets leading to modulation of cellular signaling pathways.
- Structural Interactions : The presence of both difluoromethyl and sulfonyl functionalities likely enhances its binding affinity to biological targets compared to simpler quinoline derivatives .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6,7-Difluoroquinoline | C9H6F2N | Lacks sulfonyl group; studied for anticancer activity |
| 3-Methylsulfonylquinoline | C10H9NO2S | Contains a methylsulfonyl group; known for antimicrobial properties |
| 6-Fluoroquinoline | C9H6FN | Simpler analog; used as a baseline for comparing biological activities |
This comparison highlights how the unique substitution pattern in this compound may enhance its bioactivity and selectivity towards specific targets.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing sulfonyl and difluoro groups into the quinolin-4(1H)-one scaffold?
- Methodological Answer : The sulfonyl group can be introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, depending on the precursor's reactivity. For example, hydroxylamine-O-sulfonic acid in methanol has been used to functionalize quinolin-4(1H)-one derivatives under mild conditions . Difluoro groups are typically incorporated via halogen exchange (e.g., using BrCF₂COOEt as a difluoromethylation reagent) or directed ortho-fluorination protocols . Optimization of solvent systems (e.g., γ-valerolactone/water mixtures) can enhance reaction efficiency and regioselectivity .
Q. Which spectroscopic and analytical techniques are critical for characterizing 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming substituent positions and tautomeric forms. For instance, quinolin-4(1H)-one derivatives exhibit characteristic downfield shifts for carbonyl carbons (~170 ppm) and aromatic protons adjacent to electron-withdrawing groups .
- HRMS : Validates molecular weight and isotopic patterns, particularly for halogenated derivatives .
- X-ray crystallography : Resolves ambiguities in regiochemistry and hydrogen-bonding networks, as demonstrated in studies of similar dihydroquinolin-4(1H)-one structures .
Advanced Research Questions
Q. How do fluorine substituents at positions 6 and 7 influence the compound’s biological activity and binding interactions?
- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. In antimalarial 4(1H)-quinolones, 6,7-difluoro substitution improves binding to cytochrome bc₁ complexes by optimizing electrostatic interactions with heme cofactors . Comparative studies using logP calculations and molecular docking can quantify these effects . Bromination at position 2 (as in related quinolones) further modulates antibacterial activity by disrupting bacterial quorum sensing .
Q. What strategies address low yields or regiochemical ambiguity during sulfonylation of the quinolin-4(1H)-one core?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) and improves yields, as seen in InCl₃-catalyzed cyclization reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) favor sulfonylation, while protic solvents may stabilize intermediates .
- Catalytic systems : Fe₃O₄@SiO₂-diol-phen-Pd(0) nanocomposites enhance carbonylative cyclization efficiency, minimizing side reactions .
Q. How can researchers resolve discrepancies in reaction outcomes when varying substituents on the quinolin-4(1H)-one scaffold?
- Methodological Answer :
- Systematic substituent screening : For example, bromination of 2-methylquinolin-4(1H)-ones yields products at C(2)-methyl or C(6), depending on the C(3) substituent’s electronic nature (electron-donating groups favor C(6) bromination) .
- Kinetic vs. thermodynamic control : Time-resolved NMR or in-situ IR spectroscopy can identify intermediate species, guiding condition optimization .
- Computational modeling : DFT calculations predict substituent effects on transition states, aiding in rational design .
Data Contradiction Analysis
Q. Why do similar quinolin-4(1H)-one derivatives exhibit divergent biological activities despite identical core structures?
- Methodological Answer : Subtle differences in substituent placement (e.g., 3-sulfonyl vs. 3-benzyl groups) alter steric and electronic profiles. For instance:
- Antibacterial activity : 2-(Bromomethyl) derivatives inhibit bacterial virulence factors, while methoxy-substituted analogs show reduced potency due to decreased membrane penetration .
- Antimalarial activity : ELQ-300 derivatives with 5,7-difluoro groups exhibit nanomolar IC₅₀ values against Plasmodium falciparum, whereas non-fluorinated analogs are inactive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
